molecular formula C18H28N4O2 B7436241 Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate

Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate

Cat. No. B7436241
M. Wt: 332.4 g/mol
InChI Key: DSFCATMDZBEGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate, also known as DMU-212, is a novel compound with potential therapeutic applications.

Mechanism of Action

Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate exerts its effects through the modulation of various signaling pathways including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway. Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate has been found to inhibit the activity of PI3K and Akt, which are key regulators of cell survival and proliferation. In addition, Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate has been found to activate the MAPK/ERK pathway, which is involved in cell differentiation and survival. Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate also inhibits the activity of JAK/STAT pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate has been found to have several biochemical and physiological effects including the induction of apoptosis, inhibition of cell proliferation, and modulation of neurotransmitter levels. Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate has also been found to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate has several advantages for lab experiments including its high potency and selectivity. However, Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate has limited solubility in water and may require the use of organic solvents for in vitro experiments.

Future Directions

There are several future directions for the research on Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its pharmacokinetic properties. In addition, further studies are needed to elucidate the precise mechanism of action of Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate and to identify potential drug targets.

Synthesis Methods

Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate is synthesized via a multi-step process that involves the reaction of 3-chloropyridazine with 3-aminopiperidine followed by the reaction of the resulting intermediate with dimethylamine. The final step involves the esterification of the carboxylic acid with methyl alcohol.

Scientific Research Applications

Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate has been found to have potential therapeutic applications in various diseases including cancer, Alzheimer's disease, and depression. Several studies have shown that Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate has anti-tumor effects and can induce apoptosis in cancer cells. In addition, Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate has also been found to have antidepressant effects in animal models of depression.

properties

IUPAC Name

methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-21(2)14-6-8-18(9-7-14)10-12-22(13-11-18)16-5-4-15(19-20-16)17(23)24-3/h4-5,14H,6-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFCATMDZBEGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2(CC1)CCN(CC2)C3=NN=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate

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